molecular formula C22H22FN3O3 B2450249 N1-(4-fluorophenethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898411-39-7

N1-(4-fluorophenethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No. B2450249
CAS RN: 898411-39-7
M. Wt: 395.434
InChI Key: OVIAFJUHAXVUJU-UHFFFAOYSA-N
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Description

N1-(4-fluorophenethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C22H22FN3O3 and its molecular weight is 395.434. The purity is usually 95%.
BenchChem offers high-quality N1-(4-fluorophenethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-fluorophenethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

a. Anti-Inflammatory Agents: The compound’s structural features suggest that it could act as an anti-inflammatory agent. Researchers may investigate its ability to inhibit inflammatory pathways or modulate immune responses.

b. Anticancer Properties: Given the presence of aromatic rings and heterocyclic moieties, this compound might exhibit antitumor activity. Scientists could explore its effects on cancer cell lines and evaluate its potential as a novel chemotherapeutic agent.

c. Antibacterial Activity: Compounds with similar scaffolds have demonstrated antibacterial properties. Researchers may assess its efficacy against bacterial strains, including drug-resistant ones.

d. Antiviral Agents: The compound’s oxalamide moiety could be relevant for antiviral drug development. Investigations into its activity against specific viruses (such as HIV or influenza) are warranted.

Conclusion

properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c1-13-18-12-17(11-15-3-2-10-26(19(15)18)22(13)29)25-21(28)20(27)24-9-8-14-4-6-16(23)7-5-14/h4-7,11-13H,2-3,8-10H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIAFJUHAXVUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NCCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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